molecular formula C7H6N2O B177101 1H-Indazol-3-ol CAS No. 100922-96-1

1H-Indazol-3-ol

Cat. No. B177101
M. Wt: 134.14 g/mol
InChI Key: SWEICGMKXPNXNU-UHFFFAOYSA-N
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Description

1H-Indazol-3-ol, also known as 3-indazolinone, belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .


Synthesis Analysis

A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular formula of 1H-Indazol-3-ol is C7H6N2O . The molecular weight is 134.138 g/mol .


Chemical Reactions Analysis

Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way .


Physical And Chemical Properties Analysis

The melting point of 1H-Indazol-3-ol is 247-249 ºC . Other physical and chemical properties such as boiling point, density, and refractive index are not available .

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibitors

1H-Indazol-3-ol derivatives, specifically 1H-indazole-3-carboxaldehydes, are increasingly significant in medicinal chemistry, particularly as kinase inhibitors. These derivatives serve as key intermediates for synthesizing various polyfunctionalized 3-substituted indazoles. An optimized procedure for their synthesis involves the nitrosation of indoles in slightly acidic conditions, accommodating a range of indoles (Chevalier et al., 2018).

Neurological Disorder Treatment

1H-Indazol-3-ol derivatives have been identified as d-amino acid oxidase (DAAO) inhibitors, which are relevant in treating schizophrenia. Inhibition of DAAO increases brain d-serine levels, contributing to NMDA receptor activation. Isatin and 1H-indazol-3-ol derivatives, particularly nanomolar inhibitors, have shown potential for developing drug candidates for neurological disorders (Szilágyi et al., 2018).

Synthesis Applications

  • The palladium-catalyzed oxidative alkenylation of 1H-indazole derivatives has been explored for synthesizing pharmaceuticals like Gamendazole (Naas et al., 2015).
  • A [3 + 2] annulation approach from arynes and hydrazones has been developed for constructing the 1H-indazole skeleton, leading to various indazole derivatives (Li et al., 2012).
  • A DBU-catalyzed aza-Michael reaction offers an efficient synthesis method for N1-substituted 1H-indazoles, highlighting the versatility of 1H-indazoles in drug development (Yang et al., 2016).

Biological Activities

1H-Indazoles exhibit a wide range of biological activities, including antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anti-cancer properties. Their synthesis and pharmacological activities are continuously evolving, making them crucial in developing new pharmaceuticals (Gaikwad et al., 2015).

Safety And Hazards

When handling 1H-Indazol-3-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Indazole derivatives have shown great antitumor activity . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that indazole derivatives could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEICGMKXPNXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049428
Record name 3-Indazolinone
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazol-3-ol

CAS RN

7364-25-2
Record name Indazolinone
Source CAS Common Chemistry
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Record name 3-Indazolinone
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Record name 1H-Indazol-3-ol
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Record name 3H-Indazol-3-one, 1,2-dihydro-
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Record name 3-Indazolinone
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Record name 1,2-dihydro-3H-indazol-3-one
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Record name 3-INDAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
R Schindler, I Fleischhauer, N Höfgen… - … der Pharmazie: An …, 1998 - Wiley Online Library
… 5-Methoxy-1H-indazol-3-ol (4) and 5-nitro1H-indazol-3-ol (5) were used for further derivatisation. We focused on N-1 alkylation with halogenoalkylaryls or -heteroaryls. As potential side …
Number of citations: 20 onlinelibrary.wiley.com
RM Claramunt, D Sanz, C López, E Pinilla… - Helvetica Chimica …, 2009 - Wiley Online Library
… In the case of 2, we also succeeded in determining its molecular structure: it corresponds to the 1H-indazol-3-ol tautomer 2b. Here, this tautomer is the most stable according to the …
Number of citations: 10 onlinelibrary.wiley.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… The fluorescence spectrum of 1H-indazol-3-ol, recorded in cyclohexane or diethyl ether, indicates the predominance of the 3-hydroxy form 5, whereas in acetonitrile an equilibrium with …
Number of citations: 92 www.thieme-connect.com
M Martins Alho, RN García‐Sánchez… - ChemMedChem …, 2009 - Wiley Online Library
… Preparation of 1-ethoxycarbonyl-1H-indazol-3-ol (7): Ethyl chloroformate (5.53 g, 51 mmol) was slowly added to a suspension of 1H-indazol-3-ol (or 3-indazolinone) (6.71 g, 50 mmol) …
B Szilágyi, P Kovács, GG Ferenczy, A Rácz… - Bioorganic & Medicinal …, 2018 - Elsevier
… In this paper we report novel sets of DAAO inhibitors having isatin and 1H-indazol-3-ol … In order to better characterize the 1H-indazol-3-ol series we determined the pK a value for …
Number of citations: 11 www.sciencedirect.com
L BAIOCCHI, G CORSI, G PALAZZO - Synthesis, 1978 - thieme-connect.com
… volumes 79, 81, 82) the parent compound of the series appears several times in the index as 1H-indazol-3-ol, and at other times as I.2-dihydro3H-indazol-3-one. In early literature the …
Number of citations: 58 www.thieme-connect.com
TM Sokolenko, LM Yagupolskii - Chemistry of Heterocyclic Compounds, 2011 - Springer
The polyfluoroalkylation and alkenylation of 1-benzyl-1H-indazol-3-ol by halopolyfluoroalkanes and fluorinated olefins has been studied. It was shown that only reactions proceeding …
Number of citations: 4 link.springer.com
M Bonanomi, G Palazzo - Il Farmaco; Edizione Scientifica, 1977 - europepmc.org
… acetic acid;(3-hydroxy-1H-indazol-1-yl) acetic acid;(1H-indazol-3-on-2-yl) acetic acid have been isolated and identified from a reaction between equivalent quantities of 1H-indazol-3-ol …
Number of citations: 6 europepmc.org
C Pérez Medina, C López, RM Claramunt, J Elguero - 2010 - Wiley Online Library
… The title compounds were prepared by a method similar to that described for 4,5,6,7-tetrafluoro-3-methyl-1H-indazole15 and 4,5,6,7-tetrafluoro-1H-indazol-3-ol (14).1i Scheme 2 depicts …
G Carlucci, P Mazzeo - Journal of pharmaceutical and biomedical …, 1996 - hero.epa.gov
High performance liquid chromatographic determination of 1-benzyl-1H-indazol-3-ol in benzydamine in pharmaceutical formulations | Health & Environmental Research Online (HERO) …
Number of citations: 5 hero.epa.gov

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